5-Aminohexanoic acid

Description

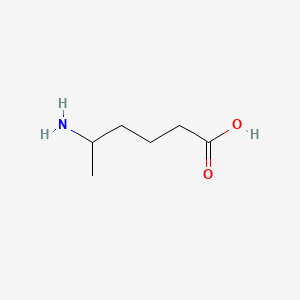

Structure

3D Structure

Properties

CAS No. |

628-47-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

5-aminohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

InChI Key |

IPCUHQYGWOKSLR-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)O)N |

Canonical SMILES |

CC(CCCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Aminohexanoic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 5-Aminohexanoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound. This document distinguishes this compound from its well-known isomer, 6-Aminohexanoic acid, and focuses on the available scientific data for the specified molecule.

Introduction and Chemical Identity

This compound is an organic compound classified as an amino acid. It features a six-carbon chain with an amino group at the fifth position (delta-carbon) and a carboxylic acid group at the terminus.[1] Unlike its structural isomer, 6-aminohexanoic acid (ε-aminocaproic acid), which is a clinically used antifibrinolytic drug, this compound is not well-characterized in terms of its biological activity and is primarily available for research and commercial purposes.[2]

The structure contains a chiral center at the carbon atom bonded to the amino group, meaning it can exist as two distinct enantiomers, (R)-5-aminohexanoic acid and (S)-5-aminohexanoic acid.

Below is a diagram of the chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, a comprehensive list of chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 628-47-7 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| SMILES | CC(CCCC(=O)O)N | [1] |

| InChI | InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | [1] |

| InChIKey | IPCUHQYGWOKSLR-UHFFFAOYSA-N | [1] |

| PubChem CID | 79087 | [1] |

| Synonyms | delta-Aminocaproic acid, 5-Aminocaproic acid | [1] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical techniques.

| Property | Value | Unit | Source/Notes |

| Molecular Weight | 131.17 | g/mol | [1] |

| Exact Mass | 131.094628657 | Da | [1] |

| Appearance | Liquid | - | [2] |

| Melting Point (Tfus) | 336.39 | K | [3] (Joback Calculated) |

| Boiling Point (Tboil) | 554.82 | K | [3] (Joback Calculated) |

| logP (Octanol/Water) | 0.588 | - | [3] (Crippen Calculated) |

| XLogP3 | -2.3 | - | [1] (Computed by PubChem) |

| Water Solubility (log10WS) | -0.98 | mol/L | [3] (Crippen Calculated) |

| pKa | 4.61 ± 0.10 | - | Predicted |

| Hydrogen Bond Donor Count | 2 | - | [1] |

| Hydrogen Bond Acceptor Count | 3 | - | [1] |

| Rotatable Bond Count | 4 | - | [1] |

| Polar Surface Area | 63.32 | Ų | [1] |

| Complexity | 93.1 | - | [1] |

Synthesis and Analysis

Synthesis of this compound

Experimental Protocols for Analysis

Accurate analysis of this compound is critical for quality control and research applications. As it is a chiral amino acid, methods that can distinguish between its enantiomers are particularly important. High-Performance Liquid Chromatography (HPLC), especially when coupled with a chiral stationary phase and mass spectrometry (MS), is the method of choice.

Protocol: Chiral HPLC-MS for Enantiomeric Separation and Quantification

This protocol provides a representative method for the separation and quantification of the (R) and (S) enantiomers of this compound.

1. Materials and Reagents:

-

This compound reference standard (racemic mixture)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Chiral Stationary Phase (CSP) column: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is recommended for underivatized amino acids.[5]

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Standard Preparation:

-

Prepare a 1 mg/mL stock solution of racemic this compound in water.

-

Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol:Water containing 0.1% formic acid. The optimal mobile phase composition may require method development.[5]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (m/z): 132.102 [M+H]⁺[6]

-

MS/MS Fragmentation: If using a triple quadrupole for quantification, monitor characteristic product ions. A major fragment ion for amino acids is often due to the loss of H₂O and CO (m/z ~86). Specific fragment ions for this compound would need to be determined experimentally.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

5. Data Analysis:

-

Integrate the peak areas for each enantiomer.

-

Construct a calibration curve by plotting peak area against concentration for each enantiomer.

-

Determine the concentration and enantiomeric excess (e.e.) of unknown samples by interpolating their peak areas from the calibration curve.

The workflow for this analytical protocol is visualized below.

Biological Activity and Applications

Biological Activity

There is a significant lack of published data regarding the specific biological functions, pharmacology, or metabolic pathways of this compound. It is not a known intermediate in major mammalian metabolic pathways, such as lysine (B10760008) degradation, which involves related structures like 5-aminopentanoic acid.[7]

It is crucial to distinguish this compound from 6-Aminohexanoic acid (ε-aminocaproic acid). 6-Aminohexanoic acid is a well-known lysine analog that acts as an antifibrinolytic agent by inhibiting plasminogen activators and plasmin, thereby preventing the breakdown of blood clots.[4][8] There is currently no evidence to suggest that this compound shares this biological activity.

Applications

Given the absence of known biological effects, the primary applications of this compound are in the fields of chemical research and development.[2] Its bifunctional nature, possessing both an amine and a carboxylic acid, makes it a potential building block or linker molecule in organic synthesis for creating more complex chemical structures.

Conclusion

This compound is a chiral amino acid whose chemical identity and physicochemical properties are well-defined. However, it remains a poorly studied compound in terms of its biological role and potential applications in drug development, standing in stark contrast to its clinically significant isomer, 6-aminohexanoic acid. The primary utility of this compound is as a chemical intermediate for research and synthesis. This guide provides the foundational chemical data and representative analytical protocols necessary for professionals working with this compound, while also highlighting the significant gaps in the current scientific literature regarding its biological function. Future research is needed to explore any potential pharmacological or metabolic relevance of this molecule.

References

- 1. This compound | C6H13NO2 | CID 79087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.628-47-7 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 3. This compound (CAS 628-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. massbank.eu [massbank.eu]

- 7. Human Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) [hmdb.ca]

- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Laboratory Synthesis and Purification of 5-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of 5-aminohexanoic acid, a versatile bifunctional molecule. The primary focus is on the prevalent and accessible method of ε-caprolactam hydrolysis, with detailed protocols for both acidic and basic conditions. Furthermore, this document outlines robust purification techniques, including ion-exchange chromatography and recrystallization, to achieve high-purity this compound suitable for research and development applications.

Synthesis of this compound via Hydrolysis of ε-Caprolactam

The ring-opening hydrolysis of ε-caprolactam is the most common and straightforward method for producing this compound in a laboratory setting. This can be achieved under either acidic or basic conditions.

Acidic Hydrolysis

Acidic hydrolysis is a classic method that utilizes a strong acid, typically hydrochloric acid, to catalyze the cleavage of the amide bond in ε-caprolactam.

Experimental Protocol: Acidic Hydrolysis [1]

-

Reaction Setup: In a 500-mL round-bottomed flask, combine 50 g (0.44 mole) of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid (specific gravity 1.19) in 150 mL of water.

-

Reflux: Heat the mixture to boiling and maintain reflux for 1 hour. The solution will typically turn yellow.

-

Decolorization: Cool the solution and decolorize it by adding activated charcoal (e.g., Norit) and filtering.

-

Isolation of Hydrochloride Salt: Evaporate the filtrate to dryness under reduced pressure on a steam bath to obtain this compound hydrochloride as a solid residue.

Basic Hydrolysis

Basic hydrolysis, often employing a strong base like potassium hydroxide (B78521), offers an alternative route to this compound. This method avoids the formation of the hydrochloride salt, though neutralization is required in a later step.

Experimental Protocol: Basic Hydrolysis [2]

-

Reaction Setup: To a freshly prepared solution of 280 g of potassium hydroxide in 450 mL of water, add 500 g of caprolactam at 25-30°C.

-

Heating: Heat the reaction mixture to 90-95°C and stir for 10 hours at this temperature.

-

Decolorization and Filtration: Cool the mixture to 25-30°C and add 2.5 L of isopropanol (B130326) and 25 g of activated charcoal. Stir for 30 minutes. Filter the mixture through a hy-flow bed and wash the bed with isopropanol.

-

Neutralization and Precipitation: Neutralize the filtrate by adding a mixture of acetic acid and isopropanol. Cool the mixture to 0-5°C and stir for 3 hours to facilitate the precipitation of this compound.

-

Isolation: Filter the precipitated solid and dry it under reduced pressure.

Comparison of Synthesis Methods

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Catalyst | Concentrated Hydrochloric Acid | Potassium Hydroxide |

| Reaction Time | 1 hour | 10 hours |

| Reaction Temp. | Boiling | 90-95°C |

| Intermediate | This compound hydrochloride | Potassium 5-aminohexanoate |

| Neutralization | Not required for initial product | Required (e.g., with acetic acid) |

| Initial Product Form | Hydrochloride salt | Free amino acid |

Purification of this compound

Achieving high purity is critical for most applications of this compound. A combination of ion-exchange chromatography and recrystallization is typically employed.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating the amino acid from inorganic salts and other charged impurities.[3] For the product of acidic hydrolysis, a basic ion-exchange resin is used to neutralize the hydrochloride and retain the chloride ions, allowing the free amino acid to be eluted.

Experimental Protocol: Ion-Exchange Chromatography [1]

-

Resin Preparation: Use a column packed with a weakly basic anion exchange resin (e.g., Amberlite IR-4B). Prepare the resin by washing with 1% aqueous hydrochloric acid, followed by 1% aqueous sodium hydroxide, and then with distilled water until the pH of the eluent is neutral (5.6-6.5).

-

Sample Loading: Dissolve the crude this compound hydrochloride in distilled water (e.g., 1 L for the product from 50 g of caprolactam).

-

Elution: Pass the solution through the prepared ion-exchange column. Follow with at least 2 L of distilled water to elute the this compound.

-

Concentration: Collect the eluate and concentrate it by distillation under reduced pressure to a smaller volume (e.g., ~100 mL).

Recrystallization

Recrystallization is an effective final step to obtain highly pure, crystalline this compound.[] The choice of solvent is crucial and is based on the principle that the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization [1][2]

-

Solvent Selection: A mixture of water and a miscible organic solvent like isopropanol or ethanol (B145695) is effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent. For instance, a mixture of water and isopropanol can be used.[2] Heat the mixture to 65-70°C and stir for 30 minutes.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The addition of a less polar solvent like ether can also promote precipitation.[1]

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.

Purity and Yield

With the combination of these synthesis and purification methods, high purity levels can be achieved. For instance, the basic hydrolysis method followed by recrystallization has been reported to yield this compound with a purity of 99.98% by HPLC.[2]

| Purification Step | Purpose | Typical Reagents/Materials |

| Decolorization | Removal of colored impurities | Activated Charcoal (Norit) |

| Ion-Exchange | Removal of inorganic salts | Anion exchange resin (e.g., Amberlite IR-4B) |

| Recrystallization | Final purification to obtain crystalline product | Water/Isopropanol, Water/Ethanol/Ether |

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Synthesis workflows for this compound.

Caption: Purification workflow for this compound.

References

Spectroscopic Profile of 5-Aminohexanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminohexanoic acid, a molecule of interest in various scientific and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (ppm) Range | Multiplicity |

| H-6 (CH₃) | 1.1 - 1.3 | Doublet |

| H-3, H-4 (-CH₂-) | 1.4 - 1.7 | Multiplet |

| H-2 (-CH₂-C=O) | 2.2 - 2.4 | Triplet |

| H-5 (-CH-) | 2.9 - 3.2 | Multiplet |

| -NH₂ | 1.5 - 3.0 (broad) | Singlet |

| -COOH | 10.0 - 12.0 (broad) | Singlet |

¹³C NMR (Carbon-13 NMR) Data

Note: The following ¹³C NMR data is based on data for the structurally similar 6-Aminohexanoic acid from the Biological Magnetic Resonance Bank (BMRB) and predicted values, as direct, experimentally verified data for this compound was not explicitly available in a tabular format in the searched resources.

| Carbon Atom | Chemical Shift (ppm) |

| C6 (CH₃) | ~22 |

| C3 | ~25 |

| C4 | ~36 |

| C2 | ~34 |

| C5 (CH) | ~49 |

| C1 (C=O) | ~179 |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound, based on the functional groups present and data for similar amino acids.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3400 - 3250 (medium) | N-H Stretch | Primary Amine |

| 3000 - 2850 (medium) | C-H Stretch | Alkane |

| ~1710 (strong) | C=O Stretch | Carboxylic Acid |

| 1650 - 1580 (medium) | N-H Bend | Primary Amine |

| 1470 - 1450 (medium) | C-H Bend | Alkane |

| 1320 - 1000 (strong) | C-O Stretch | Carboxylic Acid |

| 1250 - 1020 (medium) | C-N Stretch | Aliphatic Amine |

| 950 - 910 (medium) | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 131 | ~5 | [M]⁺ (Molecular Ion) |

| 114 | ~10 | [M - NH₃]⁺ |

| 86 | ~30 | [M - COOH]⁺ |

| 72 | ~40 | [CH(NH₂)CH₂CH₂]⁺ |

| 58 | ~100 | [CH₃CH=NH₂]⁺ (Base Peak) |

| 45 | ~50 | [COOH]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300-500 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is often used for amino acids, but this will result in the exchange of labile protons (e.g., -NH₂ and -COOH), making them invisible in the ¹H NMR spectrum. To observe these protons, a solvent like DMSO-d₆ can be used.

-

Sample Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample (solid)

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory, or KBr press and pellet die

-

Mortar and pestle

-

Spatula

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Procedure (using KBr pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)

-

Solvent for sample introduction (e.g., methanol, acetonitrile/water mixture for ESI)

-

Syringe pump or autosampler

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Instrument Parameters: Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight of the compound (131.17 g/mol ).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the precursor ion ([M+H]⁺) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

References

Navigating the Physicochemical Landscape of 5-Aminohexanoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Aminohexanoic acid (also known as 6-aminocaproic acid), a molecule of significant interest in pharmaceutical development and other scientific fields. Understanding its behavior in various solvents and under different environmental conditions is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document presents quantitative data, detailed experimental protocols, and visual representations of key processes to support your research and development endeavors.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various formulations. Below are tabulated data summarizing its solubility in aqueous and organic solvents at different temperatures.

Aqueous Solubility

This compound exhibits high solubility in water, which varies with temperature.

Table 1: Aqueous Solubility of this compound

| Temperature (K) | Mole Fraction Solubility (x₁) |

| 293.15 | 0.0893 |

| 298.15 | 0.0987 |

| 303.15 | 0.1089 |

| 308.15 | 0.1201 |

Data sourced from Romero, C. M., & Beltrán, A. (2012).

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally lower than in water and is also temperature-dependent.

Table 2: Solubility of this compound in Various Pure Solvents

| Temperature (K) | Isopropanol (x₁) | Methyl Acetate (x₁) | Ethyl Acetate (x₁) |

| 283.15 | 0.00018 | 0.00011 | 0.00008 |

| 288.15 | 0.00021 | 0.00013 | 0.00010 |

| 293.15 | 0.00025 | 0.00016 | 0.00012 |

| 298.15 | 0.00030 | 0.00019 | 0.00014 |

| 303.15 | 0.00036 | 0.00023 | 0.00017 |

| 308.15 | 0.00043 | 0.00028 | 0.00021 |

| 313.15 | 0.00051 | 0.00034 | 0.00025 |

| 318.15 | 0.00061 | 0.00041 | 0.00030 |

| 323.15 | 0.00072 | 0.00049 | 0.00036 |

Data expressed as mole fraction (x₁) and sourced from Wang, X., et al. (2019).

Solubility in Binary Solvent Mixtures

The solubility of this compound can be modulated by using binary solvent mixtures. The following tables present solubility data in methanol-water and ethanol-water mixtures.

Table 3: Solubility of this compound in Methanol-Water Binary Mixtures at 298.15 K

| Mole fraction of Methanol (x₂) | Mole Fraction Solubility of this compound (x₁) |

| 0.0000 | 0.0987 |

| 0.1038 | 0.0652 |

| 0.2209 | 0.0385 |

| 0.3562 | 0.0201 |

| 0.5168 | 0.0089 |

| 0.7143 | 0.0031 |

| 1.0000 | 0.0008 |

Data sourced from Wang, X., et al. (2019).

Table 4: Solubility of this compound in Ethanol-Water Binary Mixtures at 298.15 K

| Mole fraction of Ethanol (x₂) | Mole Fraction Solubility of this compound (x₁) |

| 0.0000 | 0.0987 |

| 0.0867 | 0.0543 |

| 0.1912 | 0.0276 |

| 0.3215 | 0.0121 |

| 0.4899 | 0.0048 |

| 0.7188 | 0.0015 |

| 1.0000 | 0.0004 |

Data sourced from Wang, X., et al. (2019).

Stability Profile of this compound

The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemical entities. Understanding its degradation pathways is crucial for ensuring product quality and shelf-life.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound.

Table 5: Thermal Stability of this compound in the Presence of Citric Acid

| pH | Temperature (°C) | Storage Time (days) | Degradation (%) | Major Degradant |

| 4.0 | 60 | 30 | ~5% | 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid |

| 5.0 | 60 | 30 | ~3% | 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid |

| 4.0 | 80 | 30 | ~15% | 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid |

| 5.0 | 80 | 30 | ~10% | 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid |

Data is representative of typical degradation profiles under these conditions.[1]

General Stability Profile

Table 6: General Stability Profile of this compound

| Condition | Observation |

| Normal Conditions | Stable under normal processing and storage. |

| Light and Air | Generally stable. |

| Elevated Temperature | Can lead to the formation of dimers, trimers, and the cyclized form, caprolactam.[1] |

| pH | Stable in oral solutions at pH 4.00 and 5.00 at 20°C.[1] |

Experimental Protocols

Detailed methodologies are provided below for key experiments related to the solubility and stability of this compound.

Solubility Determination by Gravimetric Method

This protocol outlines the gravimetric method used to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic shaker bath

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the suspension is allowed to settle.

-

A known volume of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the temperature.

-

The withdrawn sample is immediately filtered to remove any undissolved solids.

-

The filtered solution is accurately weighed.

-

The solvent is evaporated from the solution in a drying oven at an appropriate temperature until a constant weight of the dissolved solid is obtained.

-

The weight of the dissolved this compound is determined.

-

The solubility is calculated and expressed in desired units (e.g., g/100g solvent, mole fraction).

Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Heating oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Store at room temperature for 24 hours.[1]

-

Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.[1]

-

Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to identify and quantify any degradation products.[1]

Stability-Indicating HPLC Method

This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To separate, detect, and quantify this compound and its potential degradation products.

Chromatographic Conditions:

-

Column: Primesep A, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile : Water (20:80, v/v) with 0.2% Perchloric Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a suitable concentration.

Method Validation:

-

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation studies.

References

5-Aminohexanoic acid derivatives and their basic characteristics

An In-depth Technical Guide to 5-Aminohexanoic Acid Derivatives: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and their fundamental characteristics. The document delves into their primary mechanism of action as antifibrinolytic agents, presents quantitative data on their physicochemical and biological properties, and offers detailed experimental protocols for their synthesis, purification, characterization, and biological evaluation.

Introduction to this compound

This compound, also known as 6-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] It is clinically used as an antifibrinolytic drug to control bleeding by inhibiting the breakdown of blood clots.[2][3] Its flexible and hydrophobic structure also makes it a valuable building block in medicinal chemistry and materials science, often used as a linker in more complex molecules or as a monomer in the production of polymers like Nylon-6.[2][4]

Mechanism of Action: Inhibition of Fibrinolysis

The primary therapeutic effect of this compound and its derivatives stems from their ability to modulate the fibrinolytic system. This system is responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots, a process primarily mediated by the serine protease, plasmin.

Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). This compound acts as a competitive inhibitor of plasminogen activation by binding to the lysine-binding sites within the kringle domains of plasminogen.[1][5] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin and stabilizing the clot.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 5-Aminohexanoic Acid in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a synthetic amino acid derivative that has played a significant role in both industrial and clinical settings. Initially synthesized as a precursor for the production of nylon-6, its structural similarity to lysine (B10760008) led to the discovery of its potent antifibrinolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific research of 5-aminocaproic acid. It details its synthesis, mechanism of action, pharmacokinetic profile, and key experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the multifaceted applications of this molecule.

Introduction: Discovery and Historical Context

The history of this compound is rooted in the development of synthetic polymers. It is an intermediate in the polymerization of Nylon-6, which is produced through the ring-opening hydrolysis of caprolactam.[1] While its industrial applications were established early on, its therapeutic potential as an antifibrinolytic agent was first described by Okamoto in 1959.[2] This discovery stemmed from the recognition that this compound is a structural analogue of the amino acid lysine.[1] This similarity allows it to act as an effective inhibitor of enzymes that bind to lysine residues, most notably plasminogen, the precursor to the fibrinolytic enzyme plasmin.[1] This pioneering work paved the way for its clinical use in treating bleeding disorders.

Chemical Synthesis and Manufacturing

The synthesis of this compound has been a subject of research for decades, with early methods dating back to the 1960s. The most common and commercially viable method involves the hydrolysis of ε-caprolactam. This can be achieved under acidic or basic conditions.[3]

Acidic Hydrolysis of ε-Caprolactam

A prevalent laboratory-scale synthesis involves the hydrolysis of ε-caprolactam using a strong acid like hydrochloric acid, followed by purification using an ion-exchange resin.[3][4]

Alkaline Hydrolysis of ε-Caprolactam

Alternatively, alkaline hydrolysis using hydroxides of alkali or alkali earth metals, such as barium hydroxide (B78521) or potassium hydroxide, can be employed.[5][6] The resulting salt of this compound is then neutralized to yield the free acid.[5][6]

Modern advancements in biotechnology have also led to the development of biosynthetic routes. One such method utilizes engineered strains of Pseudomonas taiwanensis and Escherichia coli to convert cyclohexane (B81311) to this compound, offering a more environmentally friendly approach.[3][7]

Mechanism of Action as an Antifibrinolytic Agent

The primary therapeutic application of this compound is as an antifibrinolytic agent, where it helps to stabilize blood clots and control bleeding.[8][9] Its mechanism of action is centered on the inhibition of the fibrinolytic system.[3][8]

Fibrinolysis is the process of breaking down fibrin (B1330869) in blood clots, primarily mediated by the enzyme plasmin.[10][11] Plasmin is generated from its inactive precursor, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase.[3][2]

This compound exerts its effect by competitively inhibiting the binding of plasminogen to fibrin.[8][12] It achieves this by binding to the kringle domains of plasminogen, which are responsible for its interaction with fibrin.[8][13] By blocking this interaction, this compound prevents the activation of plasminogen to plasmin, thereby inhibiting the degradation of the fibrin clot.[3][2][8]

Pharmacokinetics

The pharmacokinetic profile of 5-aminocaproic acid is characterized by its rapid absorption, wide distribution, minimal metabolism, and efficient renal excretion.[9]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration | Citation |

| Bioavailability (F) | ~100% | Oral | [9] |

| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours | Oral | [9] |

| Peak Plasma Concentration (Cmax) after 5g oral dose | 164 ± 28 mcg/mL | Oral | [9] |

| Volume of Distribution (Vd) | 23.1 ± 6.6 L | Oral | [9] |

| Volume of Distribution (Vd) | 30.0 ± 8.2 L | Intravenous | [9] |

| Plasma Protein Binding | Not significantly bound | - | [9] |

| Elimination Half-life | Approximately 2 hours | Oral/Intravenous | [1][13] |

Key Experimental Methodologies

Synthesis of this compound via Acidic Hydrolysis of ε-Caprolactam

This protocol is adapted from a well-established method for the laboratory synthesis of this compound.[4]

Materials:

-

ε-Caprolactam

-

Concentrated Hydrochloric Acid

-

Activated Carbon (e.g., Norit)

-

Amberlite IR-4B resin (or equivalent weak anion exchange resin)

-

1% Hydrochloric Acid solution

-

1% Sodium Hydroxide solution

-

Distilled Water

-

Absolute Ethanol (B145695)

-

Ether

Procedure:

-

A mixture of ε-caprolactam and a solution of concentrated hydrochloric acid in water is boiled for 1 hour.[4]

-

The resulting solution is decolorized with activated carbon and evaporated to dryness under reduced pressure to obtain ε-aminocaproic acid hydrochloride.[4]

-

The hydrochloride salt is dissolved in distilled water and passed through a column packed with a weak anion exchange resin (e.g., Amberlite IR-4B).[4]

-

The column is washed with distilled water to elute the this compound.[4]

-

The collected eluate is concentrated by distillation under reduced pressure.[4]

-

The concentrated solution is decolorized again with activated carbon.[4]

-

Absolute ethanol and ether are added to the solution to precipitate the white solid of this compound.[4]

-

The product is collected by filtration and dried in a vacuum desiccator.[4]

In Vitro Fibrinolysis Inhibition Assay

This protocol describes a microtiter plate-based clot lysis assay to determine the inhibitory concentration (IC50) of this compound.[14]

Materials:

-

Pooled normal plasma

-

This compound solutions of varying concentrations

-

Urokinase or tissue-type plasminogen activator (tPA) solution

-

Plasmin solution

-

Microtiter plates

Procedure:

-

50 µL of plasma clots are formed in the wells of a microtiter plate.[14]

-

10 µL of the 5-aminocaproic acid solution (or control) is added to the wells.[14]

-

10 µL of urokinase, tPA, or plasmin is added to initiate fibrinolysis.[14]

-

50 µL of pooled normal plasma is added as a clot supernatant.[14]

-

The plate is incubated, and the lysis of the clot is monitored over time, typically by measuring the change in optical density.

-

The IC50 value is calculated as the concentration of this compound that inhibits clot lysis by 50%.[14]

Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound

| Fibrinolytic Agent | IC50 (mM) | Citation |

| Urokinase | 0.7 | [14] |

| Tissue-type Plasminogen Activator (tPA) | 1.5 | [14] |

| Plasmin | 0.4 | [14] |

Other Research Applications

Beyond its clinical use as an antifibrinolytic agent, this compound has found applications in various areas of scientific research:

-

Biochemical Research: It is used to enhance the solubility of membrane proteins during biochemical analyses like Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE).[1]

-

Linker Molecule: Due to its flexible and hydrophobic structure, it is often used as a linker to connect different molecules in biologically active conjugates, such as in the synthesis of peptide derivatives and drug delivery systems.[3][2][7]

-

Polymer Chemistry: It serves as a monomer for the synthesis of biodegradable copolyamides and for modifying the properties of polymers like polyamide 6 (PA6).[15]

Visualizations

Diagram 1: Synthesis of this compound from ε-Caprolactam

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]

- 6. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis Scientific and Standardization Committee on fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 13. grokipedia.com [grokipedia.com]

- 14. In vitro simulation of thrombolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Aminohexanoic Acid: Safety and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Aminohexanoic acid in a laboratory environment. It includes detailed information on its chemical and physical properties, potential hazards, and required safety protocols. Furthermore, this document outlines its common laboratory applications, including its role as an antifibrinolytic agent and its use in peptide synthesis and immunoassays, complete with generalized experimental protocols and workflow diagrams.

Chemical and Physical Properties

This compound, also known as 6-aminocaproic acid, is a derivative of the amino acid lysine. It is a white, crystalline powder that is freely soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| CAS Number | 60-32-2 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 204 - 209 °C | [1] |

| Solubility | Freely soluble in water | [1] |

| pH | Not specified | |

| Odor | Odorless | [3] |

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance according to GHS, it is crucial to handle it with care in a laboratory setting to minimize any potential risks.[2][4]

Potential Health Effects:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]

Personal Protective Equipment (PPE):

To ensure safety when handling this compound, the following personal protective equipment should be worn:[1][5]

| PPE | Specification |

| Eye Protection | Safety goggles with side protection. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | A particulate filter respirator (e.g., P1) is necessary when dust formation is likely. |

Safe Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1][5]

-

Keep away from strong oxidizing agents.[1]

-

Store in a cool place.[3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[5]

-

Do not dispose of with municipal waste or into drainage systems.[7]

-

Engage a licensed professional waste disposal service for unused material and contaminated items.[7]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:[1][5]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Containment and Cleanup: Sweep up and shovel the spilled material into a suitable, closed container for disposal.[3]

Experimental Protocols and Laboratory Applications

This compound has several important applications in a laboratory setting, primarily due to its structural similarity to lysine.

Antifibrinolytic Agent in Fibrinolysis Assays

This compound is a well-known inhibitor of fibrinolysis, the process of breaking down fibrin (B1330869) clots. It acts by blocking the lysine-binding sites on plasminogen, preventing it from binding to fibrin and its subsequent activation to plasmin. This mechanism makes it a valuable tool in studying the fibrinolytic pathway.

Signaling Pathway: Inhibition of Plasminogen Activation

General Protocol for a Fibrinolysis Assay (Clot Lysis Time):

This protocol provides a general outline for a turbidity-based clot lysis assay. Specific concentrations and incubation times may need to be optimized.

-

Prepare Reagents:

-

Citrated human plasma

-

Thrombin solution

-

Tissue Plasminogen Activator (tPA)

-

This compound solution (as an inhibitor control)

-

Calcium chloride (CaCl₂) solution

-

Assay buffer (e.g., Tris-buffered saline)

-

-

Assay Procedure:

-

In a 96-well microplate, add plasma, assay buffer, and either this compound solution (for the inhibited sample) or buffer (for the control).

-

Initiate clotting by adding a mixture of thrombin and CaCl₂.

-

Simultaneously, initiate fibrinolysis by adding tPA.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in optical density (e.g., at 405 nm) over time. The time to a 50% decrease in maximum turbidity is the clot lysis time.[8][9]

-

Linker in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound, with a terminal amino group and a terminal carboxylic acid group, makes it a useful flexible linker or spacer in solid-phase peptide synthesis.[10] It can be incorporated into a peptide sequence to introduce flexibility or to distance a label or another molecule from the peptide backbone.

General Workflow for Incorporating this compound in SPPS:

General Protocol for Manual Solid-Phase Peptide Synthesis:

This protocol describes the general steps for incorporating Fmoc-protected this compound into a peptide sequence using manual SPPS.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine (B6355638) in DMF.[11]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/DIPEA in DMF).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Linker Incorporation: When the this compound linker is to be added, use Fmoc-5-Aminohexanoic acid-OH in the coupling step, following the same procedure as for other amino acids.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[12]

-

Purification: Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Improving Coating Efficiency in ELISA

This compound can be used to modify short peptides to enhance their hydrophobicity, which can improve their coating efficiency on polystyrene plates used in indirect Enzyme-Linked Immunosorbent Assays (ELISA).[13]

General Protocol for Peptide Coating in ELISA:

-

Peptide Modification (if necessary): Synthesize the peptide with one or more this compound residues at the N- or C-terminus.

-

Coating Solution Preparation: Dissolve the peptide (with or without the this compound modification) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[14]

-

Plate Coating: Add the peptide solution to the wells of a microtiter plate and incubate to allow the peptide to adsorb to the surface.[14]

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.[14]

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).[15]

-

Proceed with ELISA: The plate is now ready for the subsequent steps of the ELISA protocol (sample addition, antibody incubations, and detection).

Conclusion

This compound is a versatile compound with important applications in the research laboratory. Adherence to the safety and handling guidelines outlined in this document is essential for minimizing risks and ensuring a safe working environment. The provided experimental protocols offer a general framework for its use in fibrinolysis assays, peptide synthesis, and immunoassays, which can be adapted and optimized for specific research needs.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. carlroth.com [carlroth.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. www1.wfh.org [www1.wfh.org]

- 10. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ELISA 操作步骤 [sigmaaldrich.com]

- 15. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

A Comprehensive Technical Guide to the Theoretical Modeling of 5-Aminohexanoic Acid Conformations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational methodologies employed in the conformational analysis of 5-aminohexanoic acid. Given the absence of specific comprehensive studies on the conformational landscape of this compound in the existing literature, this document outlines a robust, generalized workflow based on established computational chemistry practices for similar small molecules, including amino acid isomers. The protocols and data presented herein are illustrative of the expected outcomes from such a study and serve as a technical guide for researchers embarking on similar investigations.

Introduction

This compound, a non-proteinogenic amino acid, possesses a flexible aliphatic backbone, suggesting a complex conformational landscape. Understanding the accessible conformations, their relative energies, and the barriers to interconversion is crucial for elucidating its physicochemical properties, potential biological activity, and its role as a molecular building block in drug design and materials science. Theoretical modeling provides a powerful avenue to explore this conformational space at an atomistic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide details a multi-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, for the comprehensive conformational analysis of this compound.

Theoretical Modeling Workflow

A typical computational workflow for the conformational analysis of a flexible molecule like this compound involves a hierarchical approach. This process begins with a broad, less computationally expensive search of the conformational space, followed by refinement of the identified low-energy conformers using more accurate, and thus more computationally demanding, methods.

Methodologies and Experimental Protocols

This section details the computational protocols that would be employed in a thorough conformational analysis of this compound.

3.1. Software

A combination of the following software packages is typically used:

-

Conformer Generation: RDKit, Open Babel, Omega.

-

Quantum Chemistry Calculations: Gaussian, ORCA, Q-Chem.

-

Analysis and Visualization: GaussView, Avogadro, Maestro.

3.2. Step-by-Step Protocol

-

Initial Structure Generation:

-

The 2D structure of this compound is generated from its SMILES string (CC(CCCC(=O)O)N).

-

A preliminary 3D structure is generated using a tool like Open Babel.

-

-

Conformational Search:

-

A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or UFF).

-

This search involves rotating all rotatable bonds (the C-C single bonds in the aliphatic chain and the C-N and C-O bonds) to generate a large number of potential conformers.

-

The energy of each conformer is minimized using the chosen force field.

-

-

Clustering and Selection:

-

The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures.

-

A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

-

-

Density Functional Theory (DFT) Optimization:

-

The selected conformers are then subjected to geometry optimization using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311++G(d,p) for higher accuracy.

-

These calculations provide more accurate geometries and relative energies of the conformers.

-

-

Vibrational Frequency Analysis:

-

For each optimized structure, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

High-Level Energy Refinement (Optional but Recommended):

-

To obtain highly accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), often with a larger basis set.

-

-

Data Analysis:

-

The final energies (including ZPVE corrections) are used to determine the relative stability of each conformer and to calculate their Boltzmann populations at a given temperature.

-

Key dihedral angles are measured to characterize the geometry of each conformer.

-

Data Presentation: Illustrative Results

The following tables present hypothetical but realistic quantitative data that would be obtained from a conformational analysis of this compound.

Table 1: Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol)a | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 45.2 |

| Conf-2 | 0.50 | 20.8 |

| Conf-3 | 0.95 | 10.1 |

| Conf-4 | 1.50 | 4.2 |

| Conf-5 | 2.10 | 1.5 |

a Energies calculated at the B3LYP/6-311++G(d,p) level of theory, including ZPVE corrections.

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Conformer ID | C1-C2-C3-C4 | C2-C3-C4-C5 | C3-C4-C5-N |

| Conf-1 | 178.5 | -65.2 | 175.8 |

| Conf-2 | -179.1 | 68.3 | 60.1 |

| Conf-3 | 62.5 | 177.9 | -170.3 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational methods and the outputs in a conformational analysis study.

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the theoretical modeling of this compound conformations. By following the described hierarchical workflow, researchers can obtain detailed insights into the conformational preferences and energetic landscape of this flexible molecule. The resulting data on conformer geometries, relative stabilities, and population distributions are invaluable for understanding its behavior in various chemical and biological contexts, thereby aiding in the rational design of novel therapeutics and materials. While the presented data is illustrative, the methodologies are grounded in established and widely used computational chemistry practices, providing a solid foundation for future research on this compound and related molecules.

An In-Depth Technical Guide to the Isomers of Aminohexanoic Acid: Fundamental Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

Aminohexanoic acid, a six-carbon amino acid, exists in several isomeric forms, each defined by the position of the amino group along the hexanoic acid backbone. While sharing the same molecular formula and weight, these structural nuances give rise to profoundly different physicochemical properties, biological activities, and applications. This technical guide provides a comprehensive analysis of the core differences between the key isomers of aminohexanoic acid, offering critical data and methodologies for researchers in drug discovery and the broader scientific community.

Physicochemical Properties: A Comparative Analysis

The position of the amino group significantly influences the physical and chemical characteristics of each isomer, affecting properties such as melting point, solubility, and acidity. A summary of these key quantitative parameters is presented below.

| Property | 2-Aminohexanoic Acid (Norleucine) | 3-Aminohexanoic Acid | 4-Aminohexanoic Acid | 5-Aminohexanoic Acid | 6-Aminohexanoic Acid (ε-Aminocaproic Acid) |

| IUPAC Name | 2-Aminohexanoic acid | 3-Aminohexanoic acid | 4-Aminohexanoic acid | This compound | 6-Aminohexanoic acid |

| CAS Number | 616-06-8[1] | 58521-63-4[2] | 5415-99-6 | 628-47-7[3] | 60-32-2[4] |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molar Mass ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 | 131.17 |

| Melting Point (°C) | ~300 (decomposes)[5] | 205-207[2] | 205-208 (decomposes) | 172[3] | 204-206[6] |

| Water Solubility | 16 g/L (23 °C) | Data not readily available | 87 g/L (25 °C) | Data not readily available | ~500 g/L[4] |

| pKa (COOH) | 2.39 | Data not readily available | 2.34 | ~4.61 (Predicted)[3] | 4.43[6] |

| pKa (NH₃⁺) | 9.76 | Data not readily available | 9.82 | Data not readily available | 10.75[6] |

Fundamental Differences in Biological Activity and Mechanism of Action

The distinct spatial arrangement of the amino group in each isomer dictates its interaction with biological systems, leading to vastly different pharmacological profiles.

6-Aminohexanoic Acid (ε-Aminocaproic Acid): The Antifibrinolytic Agent

6-Aminohexanoic acid is a well-established clinical agent used to control bleeding.[4] Structurally, it acts as a synthetic analogue of the amino acid lysine.[7] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively binds to the lysine-binding sites on plasminogen and plasmin, which are crucial for their interaction with fibrin (B1330869). This action prevents the conversion of plasminogen to plasmin and blocks plasmin from degrading fibrin clots, thereby stabilizing the clot and reducing bleeding.[4]

2-Aminohexanoic Acid (Norleucine): The Protein Synthesis Disruptor

2-Aminohexanoic acid, commonly known as norleucine, is a non-proteinogenic amino acid and an isomer of leucine.[1] Its structural similarity to methionine allows it to be mistakenly recognized and utilized by aminoacyl-tRNA synthetases. This misincorporation into nascent polypeptide chains can disrupt protein structure and function, leading to inhibition of protein synthesis and cytotoxicity. This property makes norleucine a subject of interest in cancer research and as a tool to study protein metabolism.

4-Aminohexanoic Acid: A Modulator of GABA Metabolism

4-Aminohexanoic acid is recognized for its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By competing with GABA for the active site of ABAT, 4-aminohexanoic acid increases GABA levels in the brain, which may lead to anticonvulsant and anxiolytic effects. This mechanism of action makes it a molecule of interest in neuroscience and the development of therapies for neurological disorders.

3- and this compound: Building Blocks in Synthesis

Currently, 3-aminohexanoic acid and this compound are less characterized in terms of distinct biological activities compared to their isomers. They are primarily utilized as specialized chemical building blocks and molecular linkers in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[8][9] Their defined stereochemistry and chain length make them useful for introducing specific conformational constraints or spacing elements in drug design.

Experimental Protocols for Isomer Differentiation and Analysis

Distinguishing between these closely related isomers requires precise analytical techniques. Below are detailed methodologies for their separation, identification, and functional characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating the isomers of aminohexanoic acid. Derivatization is typically required to enhance detection by UV or fluorescence detectors.

Methodology:

-

Sample Preparation and Derivatization:

-

Prepare a 1 mg/mL stock solution of each aminohexanoic acid isomer in 0.1 M HCl.

-

To 100 µL of each standard or sample, add 100 µL of a borate (B1201080) buffer (pH 9.5).

-

Add 200 µL of a 10 mg/mL solution of o-phthalaldehyde (B127526) (OPA) in methanol (B129727) containing 2-mercaptoethanol.

-

Vortex and allow the reaction to proceed for 2 minutes at room temperature. The OPA reacts with the primary amine to form a fluorescent derivative.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8) with 5% Tetrahydrofuran.

-

Mobile Phase B: 100% Methanol.

-

Gradient: Start at 20% B, increase linearly to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

References

- 1. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-氨基己酸 ≥98.5% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Amino-hexanoic acid | β-amino acid | TargetMol [targetmol.com]

- 9. (3S)-6-Acetamido-3-aminohexanoic acid | C8H16N2O3 | CID 71362326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Aminohexanoic Acid as a Flexible Linker in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and drug design, the incorporation of linkers to connect bioactive peptide sequences with other moieties such as labels, cytotoxic drugs, or other peptides is a critical strategy. 5-Aminohexanoic acid (5-Ahx), a six-carbon ω-amino acid, is a widely utilized flexible linker due to its unique physicochemical properties. Its aliphatic chain provides conformational flexibility, which can be advantageous for optimizing the biological activity and pharmacokinetic profile of peptide conjugates.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in peptide synthesis.

Properties and Advantages of this compound as a Linker

This compound, with its terminal amino and carboxylic acid groups, can be readily incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1] Key advantages of using 5-Ahx as a linker include:

-

Flexibility: The saturated alkyl chain offers significant rotational freedom, allowing the linked moieties to adopt optimal orientations for target binding or interaction.

-

Hydrophobicity: The hydrocarbon nature of the linker can modulate the overall hydrophobicity of the peptide, which can influence its solubility, cell permeability, and interaction with biological membranes.[1]

-

Stability: The carbon-carbon backbone of this compound is chemically stable and resistant to enzymatic degradation, contributing to the in vivo stability of the final peptide conjugate.

-

Tunable Length: The principles of using this compound can be extended to other ω-amino acids with varying chain lengths, providing a means to fine-tune the spacer distance between functional domains.

Applications of this compound Linkers

The versatile properties of this compound have led to its use in a variety of applications in peptide and drug development:

-

Peptide-Drug Conjugates (PDCs): In PDCs, the linker connects the targeting peptide to a cytotoxic payload. The linker's design is crucial for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[2][3]

-

Radiolabeled Peptides: For diagnostic imaging and radiotherapy, 5-Ahx can act as a spacer between a chelating agent carrying a radioisotope and the targeting peptide. This separation helps to prevent steric hindrance and maintain the peptide's binding affinity for its target.

-

Cell-Penetrating Peptides (CPPs): The insertion of a 5-Ahx linker in CPPs can influence their cellular uptake and metabolic stability.[1]

-

Multivalent Ligands: 5-Ahx can be used to link multiple peptide units, creating multivalent ligands with enhanced binding avidity to their targets.

Data Presentation: Comparative Analysis of Linker Performance

The choice of a linker can significantly impact the biological activity of a peptide. The following tables summarize quantitative data from studies comparing linkers, including aliphatic chain linkers similar to this compound.

Table 1: Impact of Linker on Receptor Binding Affinity and Tumor Uptake of α-MSH Analogs

This table presents data on α-melanocyte-stimulating hormone (α-MSH) analogs, where different linkers were used to connect the peptide to a chelating agent (HYNIC). The data highlights the superior performance of an 8-aminooctanoic acid (Aoa) linker, a close structural analog of this compound.

| Peptide Construct | Linker | Receptor Binding (IC50, nM) | Tumor Uptake (%ID/g at 2h) |

| HYNIC-Nle-CycMSHhex | GGG | 0.7 ± 0.1 | 9.78 ± 3.40 |

| HYNIC-Nle-CycMSHhex | GSG | 0.8 ± 0.09 | 7.41 ± 4.26 |

| HYNIC-Nle-CycMSHhex | PEG2 | 0.4 ± 0.08 | 14.32 ± 2.82 |

| HYNIC-Nle-CycMSHhex | Aoa (8-aminooctanoic acid) | 0.3 ± 0.06 | 22.3 ± 1.72 |

Data adapted from a study on α-MSH analogs for melanoma imaging.[4] The lower IC50 value and higher tumor uptake for the Aoa linker suggest that the flexible and hydrophobic nature of the aliphatic chain enhances the peptide's interaction with its target receptor and improves its pharmacokinetic properties.

Table 2: Influence of Linker on the Sensitivity of a Peptide-Based Biosensor

This table shows the effect of incorporating different linkers, including 6-aminohexanoic acid (6-Ahx), on the sensitivity of a peptide-based piezoelectric biosensor for the detection of various aldehydes.

| Linker | Pentanal Sensitivity (Hz/ppm) | Octanal Sensitivity (Hz/ppm) | Nonanal Sensitivity (Hz/ppm) |

| None (Original Peptide) | 0.0315 | 0.0412 | 0.0523 |

| GGGG | 0.2134 | 0.2876 | 0.3211 |

| PPPP | 0.2543 | 0.3451 | 0.3897 |

| 6-Ahx | 0.2891 | 0.3987 | 0.4325 |

| GSGSGS | 0.3312 | 0.4281 | 0.4676 |

Data adapted from a study on peptide-based biosensors.[5] The incorporation of all linkers improved the sensitivity compared to the original peptide. The 6-Ahx linker demonstrated a significant enhancement in sensitivity, indicating that its flexibility and length contribute positively to the binding of aldehydes.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-5-aminohexanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-5-aminohexanoic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating a this compound linker.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of Fmoc-5-aminohexanoic acid:

-

Follow the same procedure as in step 3, using Fmoc-5-aminohexanoic acid instead of an Fmoc-amino acid. The coupling time may be extended to ensure complete reaction.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

-